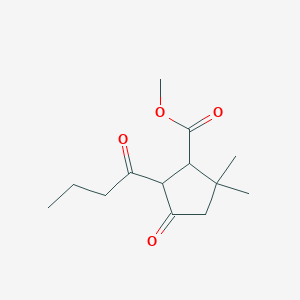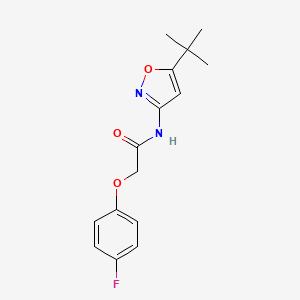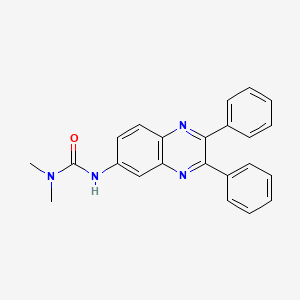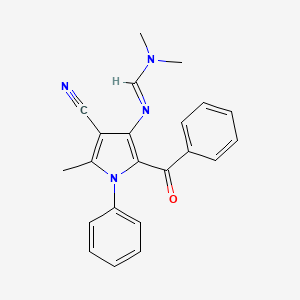
methyl 5-butyryl-2,2-dimethyl-4-oxocyclopentanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-butyryl-2,2-dimethyl-4-oxocyclopentanecarboxylate (MBDMOCPC) is a chemical compound that belongs to the family of cyclopentanecarboxylic acid derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of methyl 5-butyryl-2,2-dimethyl-4-oxocyclopentanecarboxylate is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in various biological processes. For example, it has been shown to inhibit the growth of certain bacteria by targeting the bacterial cell wall synthesis pathway. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, by activating specific signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, which are implicated in a variety of diseases, including cancer and neurodegenerative disorders. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. However, more research is needed to determine the safety and efficacy of this compound in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl 5-butyryl-2,2-dimethyl-4-oxocyclopentanecarboxylate is its ease of synthesis, which makes it a viable option for large-scale production. It also exhibits a range of biological activities, making it a potentially useful compound for a variety of research applications. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in specific applications.
Direcciones Futuras
There are several future directions for research on methyl 5-butyryl-2,2-dimethyl-4-oxocyclopentanecarboxylate. One area of interest is its potential use in the development of new antibiotics to combat antibiotic-resistant bacteria. Another area of interest is its use as a building block for the synthesis of novel materials with unique properties. Additionally, more research is needed to determine the safety and efficacy of this compound in humans, particularly for its potential use in the treatment of neurodegenerative disorders.
Métodos De Síntesis
Methyl 5-butyryl-2,2-dimethyl-4-oxocyclopentanecarboxylate can be synthesized through a multi-step process starting with the reaction of 2,2-dimethylcyclopentanone with butyryl chloride in the presence of a catalyst. The resulting intermediate is then reacted with methyl chloroformate to yield this compound. The synthesis of this compound is relatively straightforward and can be performed on a large scale, making it a viable option for industrial applications.
Aplicaciones Científicas De Investigación
Methyl 5-butyryl-2,2-dimethyl-4-oxocyclopentanecarboxylate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been shown to exhibit antibacterial, antifungal, and antitumor activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In the agrochemical industry, this compound has been shown to possess herbicidal and insecticidal properties, making it a potential candidate for the development of new pesticides. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials.
Propiedades
IUPAC Name |
methyl 5-butanoyl-2,2-dimethyl-4-oxocyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-5-6-8(14)10-9(15)7-13(2,3)11(10)12(16)17-4/h10-11H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSIMLSUBVYWFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1C(C(CC1=O)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-bromophenyl)-4-[(6-chloro-4-phenyl-2-quinazolinyl)amino]benzamide](/img/structure/B4933595.png)

![5-chloro-N-{4-[(ethylamino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B4933601.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4933610.png)

![N-(3-isoxazolylmethyl)-N-methyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4933633.png)
![cyclopentyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4933649.png)
![1,3-dimethoxy-2-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B4933656.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide](/img/structure/B4933658.png)
![[2-(pentafluorophenoxy)phenyl]formamide](/img/structure/B4933665.png)
![3-[(3,5-dinitro-2-pyridinyl)amino]phenol](/img/structure/B4933671.png)
![5-{5-[3-(1H-indol-3-yl)propyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4933688.png)
![N-(4-fluorobenzyl)-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B4933699.png)
